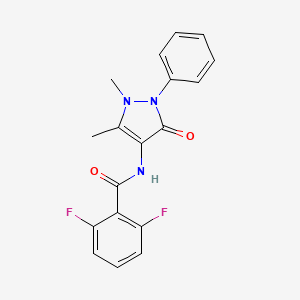

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2/c1-11-16(21-17(24)15-13(19)9-6-10-14(15)20)18(25)23(22(11)2)12-7-4-3-5-8-12/h3-10H,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXKIOXLFPDJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,6-difluorobenzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorine atoms in the benzamide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) exhibit significant antimicrobial properties. For instance:

- Study Findings : In a comparative analysis of synthesized compounds, some derivatives demonstrated effective inhibition against various microorganisms, including Gram-positive and Gram-negative bacteria. Notably, one derivative showed a maximum inhibition zone of 16 mm against Mycobacterium smegmatis due to the presence of strong electron-withdrawing groups .

| Compound | Target Microorganism | Inhibition Zone (mm) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 16 |

| 6e | Pseudomonas aeruginosa | 19 |

This indicates the potential for developing new antimicrobial agents based on this compound structure.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown promising results:

- Cytotoxic Assays : Compounds derived from pyrazole structures have been tested against cancer cell lines such as LN229 (Glioblastoma). The cytotoxicity assays revealed that certain derivatives can induce significant apoptosis in cancer cells by damaging DNA .

| Study | Cell Line | Effect |

|---|---|---|

| A | LN229 | Induced apoptosis |

| B | Drosophila melanogaster (in vivo) | Lowered glucose levels significantly |

These findings suggest that this compound could be a candidate for further development in cancer therapeutics.

In Silico Studies

In addition to experimental studies, in silico approaches have been employed to predict the interactions between the compound and various biological targets. Molecular docking studies indicate that the compound can effectively bind to specific receptors involved in cancer progression and microbial resistance mechanisms .

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, docking studies have shown that the compound can interact with amino acids in the active site of enzymes, leading to inhibition or activation of the enzyme’s function .

Comparison with Similar Compounds

Key Observations:

Anticancer Activity : Pyrazolone derivatives with electron-withdrawing substituents (e.g., bromophenyl, thioxo groups) exhibit potent cytotoxicity against MCF7 breast cancer cells (IC₅₀ ~30–60 µM), comparable to doxorubicin (IC₅₀ = 71.8 µM) . The target compound’s fluorinated benzamide group may enhance DNA intercalation or kinase inhibition, but experimental validation is required.

Pesticidal Efficacy : Fluorinated benzamides with urea linkers (e.g., hexaflumuron) show high insecticidal activity due to strong binding to chitin synthase. The target compound’s lack of a urea moiety may limit its pesticidal utility compared to these analogs .

Solubility and Crystallinity: The dichlorophenyl acetamide analog () crystallizes in a monoclinic system (space group C2/c) with hydrogen bonds involving N–H⋯O and C–H⋯O interactions, enhancing lattice stability.

Research Findings and Implications

- Synthetic Flexibility : The pyrazolone core allows modular substitution, enabling tuning of bioactivity. For example, replacing the benzamide with thiourea () or thioxo-pyrimidine () alters target selectivity .

- Structure-Activity Relationships (SAR) :

- Crystallographic Insights : Hydrogen-bonding patterns in related compounds (e.g., ) suggest that the target compound’s packing efficiency could influence formulation stability .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting its pharmacological potential.

The molecular formula for this compound is with a molecular weight of approximately 320.32 g/mol. The compound features a pyrazole ring and a difluorobenzamide moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Antitumor Activity : Some studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antinflammatory | Inhibition of COX and LOX | |

| Antitumor | Induction of apoptosis | |

| Cytotoxicity | Reduced viability in cancer cells | |

| Enzyme Inhibition | Targeting specific kinases |

Case Studies

- Antitumor Efficacy : A study investigating the cytotoxic effects of related pyrazole compounds demonstrated that certain derivatives could significantly inhibit the growth of human glioma cells. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting the potential therapeutic application in cancer treatment .

- Anti-inflammatory Properties : In preclinical models, compounds structurally related to this compound have shown promise in reducing inflammation through COX inhibition. This suggests potential applications in treating inflammatory diseases .

Pharmacological Implications

The diverse biological activities exhibited by this compound underscore its potential as a lead compound for drug development. Its ability to modulate key biological pathways makes it a candidate for further investigation in both cancer therapy and anti-inflammatory treatments.

Q & A

Basic: What experimental strategies are recommended for synthesizing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,6-difluorobenzamide with high purity?

Answer:

Synthesis optimization typically involves:

- Reagent selection : Use KCO as a base in N,N-dimethylformamide (DMF) to facilitate nucleophilic substitution or coupling reactions, as demonstrated in analogous amide syntheses (e.g., alkylation of pyrazole derivatives) .

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) ensures removal of unreacted starting materials.

- Characterization : Confirm purity via H/C NMR (e.g., carbonyl resonance at ~1658 cm in FTIR, NH protons at δ ~6.7–7.2 ppm in DMSO-d) and compare with published spectra of structurally related benzamides .

Basic: How can X-ray crystallography resolve uncertainties in the molecular geometry of this compound?

Answer:

Single-crystal X-ray diffraction provides:

- Bond parameters : Mean C–C bond lengths (e.g., 1.376 Å for pyrazole rings) and angles (e.g., C5–C6–N1 = 120.4°) to validate DFT-predicted geometries .

- Torsional analysis : Dihedral angles (e.g., -5.6° to -176.6°) between the benzamide and pyrazole moieties confirm non-planar conformations, critical for understanding steric effects .

- Space group validation : Orthorhombic systems (e.g., P222) with Z = 4 ensure correct packing arrangements .

Advanced: How can computational docking and DFT studies predict the bioactivity of this compound?

Answer:

- Docking protocols : Use software like AutoDock Vina to simulate ligand-receptor interactions. For example, docked a similar pyrazole-benzamide derivative into enzyme active sites, identifying hydrogen bonds with key residues (e.g., Lys123) .

- DFT analysis : B3LYP/6-311++G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict reactivity and charge transfer .

- NBO analysis : Delocalization energies (e.g., LP(O)→σ*(N–H)) quantify intramolecular stabilization, correlating with observed bioactivity in related compounds .

Advanced: What methodologies address contradictions in reported structural data (e.g., bond angles or torsional parameters)?

Answer:

- Comparative crystallography : Cross-reference multiple datasets (e.g., C7–C8–N3 = 122.7° in vs. 127.8° in ) to identify experimental outliers.

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H···O interactions contributing 25% of surface area) to explain packing-driven conformational variations .

- Dynamic NMR : Variable-temperature studies resolve rotational barriers (e.g., hindered rotation of the difluorophenyl group) that may lead to crystallographic discrepancies .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- FTIR : Identify key functional groups (e.g., C=O stretch at ~1658 cm, NH bend at ~1614 cm) .

- NMR : H NMR in DMSO-d resolves NH protons (δ ~10.5 ppm) and aromatic splitting patterns (e.g., 4.23–4.26 ppm for CH groups) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 375.42 for CHNO) .

Advanced: How do supramolecular interactions influence the solid-state properties of this compound?

Answer:

- H-bond networks : N–H···O and C–H···F interactions (evidenced by short contact distances: ~2.8 Å) stabilize crystal packing .

- π-π stacking : Offset interactions between phenyl rings (centroid distances ~3.9 Å) contribute to thermal stability (T > 200°C) .

- CrystalExplorer : Hirshfeld surface plots quantify contact contributions (e.g., 60% H···H, 20% H···O/F) to prioritize synthetic modifications for desired solubility .

Basic: How can reaction intermediates be monitored during synthesis?

Answer:

- TLC tracking : Use silica gel plates with UV detection to follow pyrazole intermediate formation (R ~0.5 in ethyl acetate/hexane) .

- In-situ FTIR : Monitor carbonyl group disappearance (e.g., 1710 cm for starting ketone vs. 1658 cm for product amide) .

Advanced: What strategies validate the electronic effects of fluorine substituents in this compound?

Answer:

- DFT calculations : Compare Mulliken charges on fluorine atoms (-0.45 e) with experimental F NMR shifts (δ ~-115 ppm) to assess electron-withdrawing effects .

- Electrostatic potential maps : Visualize negative potential regions near fluorine atoms, explaining enhanced dipole moments (~5.2 D) and solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.